molecular formula C8H6ClN3O B13662021 1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone

1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone

Cat. No.: B13662021
M. Wt: 195.60 g/mol
InChI Key: SXCICVZFSJWKCG-UHFFFAOYSA-N
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Description

1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is a chemical compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of a chloro substituent at the 5-position of the benzo[d][1,2,3]triazole ring and an ethanone group at the 6-position. Benzo[d][1,2,3]triazoles are known for their diverse biological activities and are widely used in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-1H-benzo[d][1,2,3]triazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chloro substituent and ethanone group may play a role in binding to enzymes or receptors, leading to inhibition or activation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is unique due to the presence of both the chloro substituent and the ethanone group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

1-(6-chloro-2H-benzotriazol-5-yl)ethanone

InChI

InChI=1S/C8H6ClN3O/c1-4(13)5-2-7-8(3-6(5)9)11-12-10-7/h2-3H,1H3,(H,10,11,12)

InChI Key

SXCICVZFSJWKCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=NNN=C2C=C1Cl

Origin of Product

United States

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